Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate
CAS No.: 485339-05-7
Cat. No.: VC2472511
Molecular Formula: C10H19BF3KOSi
Molecular Weight: 290.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 485339-05-7 |
|---|---|
| Molecular Formula | C10H19BF3KOSi |
| Molecular Weight | 290.25 g/mol |
| IUPAC Name | potassium;4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide |
| Standard InChI | InChI=1S/C10H19BF3OSi.K/c1-10(2,3)16(4,5)15-9-7-6-8-11(12,13)14;/h7,9H2,1-5H3;/q-1;+1 |
| Standard InChI Key | NWRWLMAFIODPRI-UHFFFAOYSA-N |
| SMILES | [B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C#CCCO[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
Introduction
Chemical Identity and Basic Properties
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate is identified through several key parameters that define its chemical identity. The compound is characterized by its unique molecular structure and specific identifiers used in chemical databases and commercial catalogs.
Primary Identifiers
The compound is systematically tracked through standardized identification systems used in the chemical industry and research settings. These identifiers enable precise referencing and cataloging of the compound across various platforms.
| Identifier Type | Value |
|---|---|
| CAS Number | 485339-05-7 |
| Molecular Formula | C₁₀H₁₉BF₃OSi·K |
| Molecular Weight | 290.248 g/mol |
| Exact Mass | 290.089 g/mol |
The CAS registry number serves as the primary unique identifier for this compound in chemical databases worldwide . This standardized numbering system allows researchers to precisely reference the specific compound regardless of naming conventions or synonyms.
Synonyms and Alternative Nomenclature
Several alternative names exist for this compound in scientific and commercial literature, reflecting different naming conventions and structural emphasis:
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Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate
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Potassium:4-[tert-butyl(dimethyl)silyl]oxybut-1-ynyl-trifluoroboranuide
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Potassium (4-((tert-butyldimethylsilyl)oxy)but-1-yn-1-yl)trifluoroborate
These alternative names all refer to the identical chemical entity but emphasize different structural aspects or follow different chemical nomenclature systems . The presence of multiple synonyms demonstrates the compound's recognition across various chemical subdisciplines.
Physical and Chemical Properties
Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate possesses specific physicochemical properties that determine its behavior in various experimental and industrial contexts. Understanding these properties is crucial for predicting reactivity and designing synthetic applications.
Structural Characteristics
The compound features several key structural elements that define its chemical behavior:
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A terminal alkyne (but-1-ynyl) group connected to a trifluoroborate moiety
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A protected alcohol functionality via the tert-butyldimethylsilyl (TBDMS) protecting group
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A potassium counterion that balances the negative charge of the trifluoroborate group
This structural arrangement provides unique reactivity patterns suitable for selective organic transformations . The trifluoroborate group serves as a masked boronic acid equivalent with enhanced stability compared to boronic acids or boronate esters.
Physicochemical Parameters
| Property | Value |
|---|---|
| Polar Surface Area (PSA) | 9.23 Ų |
| LogP | 3.7883 |
| Physical State | Solid |
| Molecular Weight | 290.247 g/mol |
Synthesis and Preparation Methods
The preparation of Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate typically involves specialized synthetic routes that allow for the controlled assembly of the molecular framework with precise functional group installation.
General Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process that involves:
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Protection of the alcohol functionality in 3-butyn-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl)
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Conversion of the terminal alkyne to a boronate intermediate
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Treatment with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate salt
Applications in Organic Synthesis
| Supplier | Product Identifier | Package Size | Price (USD) |
|---|---|---|---|
| American Custom Chemicals Corporation | BOR0003735 | 1 g | $282.45 |
| J & K Scientific Ltd. | Not specified | Not specified | Not specified |
| A.J Chemicals | Not specified | Not specified | Not specified |
| Frontier Scientific, Inc. | Not specified | Not specified | Not specified |
| Aladdin Scientific | ALA-P344009-1g | 1 g | Not specified |
| Labsolu | Not specified | Various | $218.57 - $889.00 |
The compound is typically sold in gram quantities, reflecting its specialized use in research settings rather than bulk industrial applications .
Market Positioning
As a specialized reagent, Potassium 4-(tert-butyldimethylsilyloxy)but-1-ynyltrifluoroborate commands premium pricing in the chemical market. The consistent pricing across suppliers (where available) suggests a relatively stable market with established production methods . The compound is primarily positioned as a high-value research tool rather than a bulk chemical commodity.
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